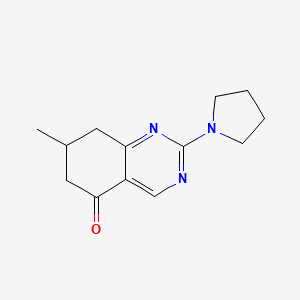

7-Methyl-2-pyrrolidinyl-6,7,8-trihydroquinazolin-5-one

Description

7-Methyl-2-pyrrolidinyl-6,7,8-trihydroquinazolin-5-one is a quinazolinone derivative characterized by a partially hydrogenated quinazolinone core. Key structural features include:

- A 7-methyl substituent on the dihydroquinazolinone scaffold.

- A 2-pyrrolidinyl group (a five-membered saturated nitrogen heterocycle) at position 2.

- Partial saturation at positions 6, 7, and 8, conferring conformational rigidity compared to fully aromatic analogs.

This compound is of interest in medicinal chemistry due to quinazolinones' known biological activities, including kinase inhibition and antimicrobial properties. Its structural modifications aim to optimize pharmacokinetic properties such as solubility and metabolic stability while retaining or enhancing target binding .

Properties

IUPAC Name |

7-methyl-2-pyrrolidin-1-yl-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-9-6-11-10(12(17)7-9)8-14-13(15-11)16-4-2-3-5-16/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTPYNPZFJLJAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=NC(=NC=C2C(=O)C1)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-pyrrolidinyl-6,7,8-trihydroquinazolin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzamide with a suitable aldehyde, followed by cyclization and subsequent functionalization to introduce the pyrrolidinyl and methyl groups. The reaction conditions often require the use of catalysts, such as Lewis acids, and may involve heating under reflux .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the compound. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality material .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-pyrrolidinyl-6,7,8-trihydroquinazolin-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazolinone ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of 7-Methyl-2-pyrrolidinyl-6,7,8-trihydroquinazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7-Methyl-2-pyrrolidinyl-6,7,8-trihydroquinazolin-5-one with structurally related quinazolinone derivatives, emphasizing substituent effects and reported properties:

Key Comparative Insights:

Substituent Effects on Bioactivity: The 2-pyrrolidinyl group in the target compound may offer superior metabolic stability compared to the 2-piperazinyl-pyridinyl group in , as pyrrolidine is less prone to oxidative metabolism than piperazine.

Lipophilicity and Solubility :

- The 7-phenyl and 4-chlorophenyl analogs () exhibit higher lipophilicity (logP >3), which may limit aqueous solubility. The target compound’s 7-methyl group balances hydrophobicity and solubility.

Safety and Stability :

- The 7,7-dimethyl derivative () carries GHS safety warnings, suggesting reactive intermediates or instability under certain conditions. The target compound’s simpler substitution pattern may mitigate such risks.

Pharmacophore Diversity: The piperazinyl-pyridinyl group in is a common motif in CNS-targeting drugs, while the 2-amino group in and facilitates hydrogen bonding with biological targets, such as ATP-binding pockets in kinases.

Research Findings and Limitations

- Structural Optimization : Modifications at position 2 (pyrrolidinyl vs. piperazinyl) and position 7 (methyl vs. aryl) significantly alter pharmacokinetic and pharmacodynamic profiles.

- Data Gaps : Direct comparative pharmacological studies for these compounds are absent in the provided evidence. Inferences are drawn from structural analogs and substituent chemistry.

- Future Directions : Synthesis and screening of these compounds against specific biological targets (e.g., kinases, antimicrobial assays) are needed to validate hypotheses.

Biological Activity

7-Methyl-2-pyrrolidinyl-6,7,8-trihydroquinazolin-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C11H12N4O

- Molecular Weight : 216.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The compound has been shown to inhibit specific kinases that play crucial roles in cell proliferation and survival.

Key Mechanisms:

- Kinase Inhibition : The compound exhibits inhibitory effects on several kinases, which are critical for cell cycle regulation and apoptosis.

- Receptor Modulation : It may modulate receptor activity, influencing downstream signaling pathways that affect cellular responses to external stimuli.

Biological Activity and Pharmacological Effects

Research indicates that this compound possesses a range of biological activities:

- Antitumor Activity : Studies have demonstrated its potential in inhibiting tumor growth in various cancer cell lines.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress.

Table 1: Summary of Biological Activities

Case Studies

- Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and proliferation rates. The mechanism was linked to the inhibition of specific signaling pathways involved in tumor growth.

- Neuroprotective Mechanism : In a model of oxidative stress-induced neuronal injury, the compound exhibited protective effects by reducing apoptosis markers and enhancing cell survival rates. This suggests a potential therapeutic role in neurodegenerative diseases.

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of this compound to enhance its efficacy and reduce toxicity. Various analogs have been synthesized and tested for improved selectivity towards target kinases.

Table 2: Research Findings on Analog Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.